molecular formula C12H18ClN3O B8582577 4-amino-3-chloro-N-(3-dimethylaminopropyl)benzamide

4-amino-3-chloro-N-(3-dimethylaminopropyl)benzamide

Cat. No. B8582577
M. Wt: 255.74 g/mol
InChI Key: IDOPAPLMYFDHSN-UHFFFAOYSA-N
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Patent
US07709471B2

Procedure details

The title compound was prepared by an analogous method to the preparation of Intermediate 212, on a 15 mmol scale utilising 3-Dimethylamino-1-propylamine (Aldrich; 1.685 g, 16.5 mmol), as a tan coloured solid (3.25 g, 85%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.685 g
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
3.25 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:18]=[CH:17][C:5]([C:6]([NH:8][CH:9]2C[CH2:13][N:12]([CH2:15]C)[CH2:11][CH2:10]2)=[O:7])=[CH:4][C:3]=1[Cl:19].CN(C)CCCN>>[NH2:1][C:2]1[CH:18]=[CH:17][C:5]([C:6]([NH:8][CH2:9][CH2:10][CH2:11][N:12]([CH3:15])[CH3:13])=[O:7])=[CH:4][C:3]=1[Cl:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C(=O)NC2CCN(CC2)CC)C=C1)Cl
Name
Quantity
1.685 g
Type
reactant
Smiles
CN(CCCN)C
Name
solid
Quantity
3.25 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C(=O)NCCCN(C)C)C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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